molecular formula C11H10BrN3O2 B11800473 1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11800473
M. Wt: 296.12 g/mol
InChI Key: KTGMKIFPUYHHSQ-UHFFFAOYSA-N
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Description

1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenyl ethyl ketone and sodium azide.

    Cycloaddition Reaction: The key step in the synthesis is the cycloaddition reaction between the azide and the alkyne to form the triazole ring. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(1-Phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(1-(2-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

The presence of the bromine atom in this compound makes it unique and may confer specific advantages in certain applications.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

1-[1-(2-bromophenyl)ethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H10BrN3O2/c1-7(8-4-2-3-5-9(8)12)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17)

InChI Key

KTGMKIFPUYHHSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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